molecular formula C8H12O3 B8681503 Methyl 3-(methoxymethylene)cyclobutanecarboxylate

Methyl 3-(methoxymethylene)cyclobutanecarboxylate

Cat. No.: B8681503
M. Wt: 156.18 g/mol
InChI Key: BNEDMCRMDQPLCL-UHFFFAOYSA-N
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Description

Methyl 3-(methoxymethylene)cyclobutanecarboxylate is an organic compound with a unique structure that includes a cyclobutane ring and a methoxymethylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methoxymethylene)cyclobutanecarboxylate typically involves the reaction of cyclobutanecarboxylic acid derivatives with methoxymethylidene reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methoxymethylene)cyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methoxymethylidene group to a methylene group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Methylene derivatives.

    Substitution: Various substituted cyclobutanecarboxylates.

Scientific Research Applications

Methyl 3-(methoxymethylene)cyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with unique mechanisms of action.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-(methoxymethylene)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The methoxymethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(benzyloxy)cyclobutanecarboxylate: This compound has a benzyloxy group instead of a methoxymethylidene group, which affects its reactivity and applications.

    Methyl 3-oxocyclobutanecarboxylate: This compound contains a keto group, making it more reactive in certain chemical reactions.

Uniqueness

Methyl 3-(methoxymethylene)cyclobutanecarboxylate is unique due to its methoxymethylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of novel compounds and in the exploration of new chemical and biological pathways.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 3-(methoxymethylidene)cyclobutane-1-carboxylate

InChI

InChI=1S/C8H12O3/c1-10-5-6-3-7(4-6)8(9)11-2/h5,7H,3-4H2,1-2H3

InChI Key

BNEDMCRMDQPLCL-UHFFFAOYSA-N

Canonical SMILES

COC=C1CC(C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of methoxymethyltriphenylphosphonium chloride (1350 g, 3.90 mol) in anhydrous benzene (12 L), a solution of sodium tert-pentoxide (435 g, 3.90 mol) in anhydrous benzene (4 L) was added slowly under nitrogen atmosphere. The resulting red solution was stirred for 15 minutes at ambient temperature. Then, a solution of methyl 3-oxocyclobutanecarboxylate (250 g, 1.95 mol) in anhydrous benzene (1 L) was added slowly and the reaction mixture was heated at 70° C. for 2 hours. Saturated aqueous ammonium chloride (˜4 L) was added to the reaction mixture and extracted with diethyl ether (5 L). The organic layer was washed with water (5 L×2), brine (5 L), dried over anhydrous Na2SO4 and concentrated in vacuo. The crude product was purified by column chromatography over silica gel (mesh 60-120; eluent: 10% diethyl ether in hexane) to afford the title compound as a pale yellow liquid. 1H NMR (300 MHz, CDCl3): δ 2.89-2.92 (m, 2H), 2.96-3.0 (m, 2H), 3.14-3.17 (m, 1H), 3.56 (s, 3H), 3.70 (s, 3H), 5.81-5.83 (m, 1H). GC-MS: [M]+ m/z=156.
Quantity
1350 g
Type
reactant
Reaction Step One
Quantity
12 L
Type
solvent
Reaction Step One
Name
sodium tert-pentoxide
Quantity
435 g
Type
reactant
Reaction Step Two
Quantity
4 L
Type
solvent
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
4 L
Type
reactant
Reaction Step Four

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